[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide
Description
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine hydrobromide is a heterocyclic compound featuring a fused triazole and pyrimidine ring system, with a primary amine group at position 3 and a hydrobromide counterion. The hydrobromide salt enhances solubility and stability, making it suitable for formulation in biological studies.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBLDVSFJFNQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
A common strategy involves treating 3-ethoxycarbonyl-2-hydrazinylpyrimidine with concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C). The reaction proceeds via the elimination of ethanol and water, forming the triazolo-pyrimidine scaffold. For example, heating 2-hydrazinyl-5-nitropyrimidine in HCl yields the corresponding triazolo-pyrimidine, which is subsequently reduced to the amine using catalytic hydrogenation (H₂/Pd-C). The free amine is then treated with hydrobromic acid (HBr) in ethanol to form the hydrobromide salt.
Table 1: Acid-catalyzed cyclization conditions and yields
| Precursor | Acid | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Hydrazinylpyrimidine | HCl | 80 | 65 |
| 3-Ethoxycarbonyl derivative | H₂SO₄ | 100 | 72 |
Oxidative Cyclization
Oxidative methods employ reagents like bromine (Br₂) in acetic acid to dehydrogenate dihydropyrimidine intermediates. For instance, 3,4-dihydropyrimidine-2(1H)-thione reacts with ethyl 2-(arylhydrazinylidene)-2-haloacetate in the presence of Br₂, leading to aromatization and triazole ring formation. This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent over-oxidation.
Multicomponent One-Pot Synthesis
Recent advances emphasize one-pot multicomponent reactions (MCRs) for efficiency and atom economy. A notable method involves condensing 5-amino-1-phenyl-1H-1,2,4-triazole, an aldehyde, and a β-ketoester in acetic acid under reflux.
Reaction Mechanism
The amine group of 5-amino-1,2,4-triazole reacts with the aldehyde to form an imine intermediate, which undergoes nucleophilic attack by the enolized β-ketoester. Cyclodehydration then yields thetriazolo[4,3-a]pyrimidine core. Subsequent treatment with HBr in isopropanol affords the hydrobromide salt.
Table 2: Multicomponent synthesis optimization
| Aldehyde | β-Ketoester | Solvent | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | AcOH | 78 |
| 4-Chlorobenzaldehyde | Methyl benzoylacetate | EtOH | 82 |
Advantages and Limitations
MCRs reduce purification steps and improve yields (70–85%) but require precise control of reaction kinetics. Steric hindrance from bulky aldehydes can lower yields, necessitating polar aprotic solvents like DMF for challenging substrates.
Post-Synthetic Modification of Preformed Triazolo-Pyrimidines
Nitro Group Reduction
Introducing the amine group via nitro reduction is a versatile approach. For example, nitration oftriazolo[4,3-a]pyrimidine at position 3 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine. The hydrobromide salt is formed by dissolving the amine in HBr-saturated ethanol.
Buchwald-Hartwig Amination
Palladium-catalyzed amination enables direct introduction of amine groups. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃, aryl halides at position 3 undergo coupling with ammonia or amines. This method is highly selective but requires inert conditions and expensive catalysts.
Hydrobromide Salt Formation
The final step involves protonating the free amine with HBr. DissolvingTriazolo[4,3-a]pyrimidin-3-amine in anhydrous ethanol and adding 48% HBr solution yields the hydrobromide salt after recrystallization. Excess HBr is avoided to prevent hydrolysis of the triazole ring.
Critical Parameters for Salt Formation:
- Solvent Choice: Ethanol or isopropanol ensures solubility and facile crystallization.
- Stoichiometry: A 1:1 molar ratio of amine to HBr prevents dihydrobromide formation.
- Temperature: Cooling to 0–5°C during mixing improves crystal purity.
Analytical Characterization
Spectral Data
X-ray Crystallography
Single-crystal X-ray analysis reveals planar triazole and pyrimidine rings with a dihedral angle of 4.5°, indicating conjugation. The HBr forms a strong N–H···Br hydrogen bond (2.01 Å).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and scalability of methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-catalyzed cyclization | 65–72 | 95 | Moderate |
| Multicomponent reaction | 78–82 | 98 | High |
| Nitro reduction | 60 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound has shown promise as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for developing new anticancer drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The triazolopyrimidine core is structurally distinct from related heterocycles such as triazolopyridines ([1,2,4]triazolo[4,3-a]pyridines) and triazoloquinoxalines. Key differences include:
- Ring Heteroatoms : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen), which alters electron distribution and hydrogen-bonding capabilities.
- Annulation Position : The [4,3-a] fusion in the target compound contrasts with [1,5-a] in and [4,5-d] in , affecting molecular planarity and substituent orientation.
- Substituents : The primary amine at position 3 and hydrobromide salt distinguish it from derivatives with carboxamide (), indole (), or trifluoromethoxyphenyl groups ().
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Derivatives with hydrobromide salts (e.g., pyridine analog in ) exhibit higher melting points (>200°C) due to ionic interactions, whereas non-salt triazolopyrimidines (e.g., H11 in ) melt at 157–166°C . The target compound likely follows this trend.
- Solubility : The hydrobromide salt improves aqueous solubility compared to free bases, critical for in vivo applications.
- Molecular Weight : Estimated at ~215–310 g/mol based on analogs () .
Biological Activity
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is a heterocyclic compound notable for its fused triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 220.07 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |
| SMILES | C1CNC2=NN=C(N2C1)N.Br |
The hydrobromide salt form enhances solubility and stability, facilitating its application in various biological assays and synthetic routes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound displayed IC values ranging from 30–43 nM against HeLa and A549 cancer cells, indicating significant antiproliferative effects .
- Mechanism of Action : The mechanism typically involves the inhibition of tubulin polymerization. For example, one derivative demonstrated an IC of 0.45 µM against tubulin polymerization and induced apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens. The structural features contributing to this activity include the triazole ring which is known for its ability to interact with microbial enzymes .
Case Studies
Several studies have documented the biological effects of this compound and its derivatives:
- Study on Antiproliferative Activity : A series of substituted triazolo-pyrimidines were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. The most potent derivative showed IC values significantly lower than established chemotherapeutics .
- In Vivo Studies : In vivo assessments using zebrafish models confirmed the anticancer potential of certain derivatives by demonstrating reduced tumor growth compared to controls .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine | Fused triazole-pyrimidine structure | Antitumor activity |
| Ticagrelor | Related to triazolo-pyrimidines | Antiplatelet and antibacterial |
| 5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidines | Substituted variants | Diverse pharmacological effects |
These comparisons highlight the unique properties of this compound that may lead to novel therapeutic applications.
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to confirm the triazolo-pyrimidine core and amine/hydrobromide proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 215.05 for the free base) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Methodological Tip : For hydrobromide confirmation, conduct elemental analysis (Br%: theoretical 37.2% vs. experimental 36.8–37.5%) .
How do substituent modifications (e.g., methyl, bromo) influence the compound’s biological activity and stability?
Advanced Research Question
- Methyl Groups : Introduction at position 3 (e.g., 3-methyl derivatives) enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Bromo Substitution : At position 8 increases electrophilicity, enhancing binding to kinase targets (e.g., IC values reduced by 40% compared to non-brominated analogs) .
- Stability : Brominated derivatives are prone to hydrolysis under acidic conditions (pH < 4), requiring storage at neutral pH and −20°C .
Advanced Research Question
- Storage Conditions : Lyophilize and store at −20°C in amber vials under argon to prevent hydrolysis .
- In Vitro Buffers : Use phosphate-buffered saline (PBS, pH 7.4) instead of acetate buffers to avoid acid-catalyzed degradation.
- Stability Monitoring : Conduct weekly HPLC checks for degradation peaks (e.g., hydrolyzed amine byproducts at R 3.2 min) .
Advanced Research Question
- Mechanistic Probes : Use -labeled amines to track rearrangement pathways via -NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., enamines at 1650 cm) .
- Theoretical Calculations : Employ DFT (B3LYP/6-31G*) to model dimerization energy barriers and transition states .
What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Advanced Research Question
- Salt Screening : Test alternative counterions (e.g., hydrochloride, mesylate) for improved aqueous solubility .
- Prodrug Design : Synthesize acetylated or PEGylated derivatives to enhance bioavailability .
- Nanoformulation : Use liposomal encapsulation (e.g., DSPC/cholesterol) to increase plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
